N-(苯甲酰)哌嗪-2,2,3,3,5,5,6,6-d8

描述

“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is an isotopically labeled compound . It is also known as “1-Benzoylpiperazine” and has a molecular weight of 198.29 . It is used in research and can be intended for use as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The empirical formula of “N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is C4D8H2N2·2HCl . The isotopic enrichment is 98 atom % D .Physical And Chemical Properties Analysis

“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is a solid with a melting point of over 300 °C . It has a mass shift of M+8 .科学研究应用

溶液化学中的构象分析

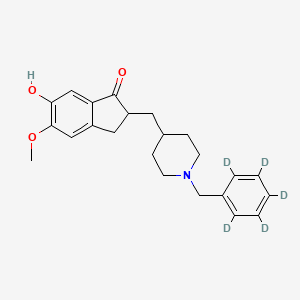

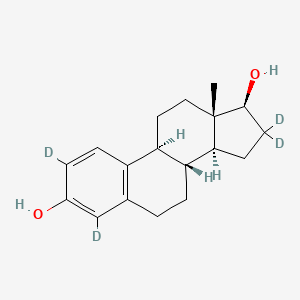

N-(苯甲酰)哌嗪: 衍生物被广泛地使用核磁共振波谱来研究它们在溶液中的构象行为 {svg_1}。部分酰胺键的受限旋转以及哌嗪椅式构象之间的相互转化特别令人感兴趣。这种分析对于设计具有所需物理和化学性质的化合物至关重要。

放射性药物研究

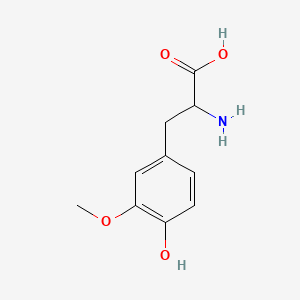

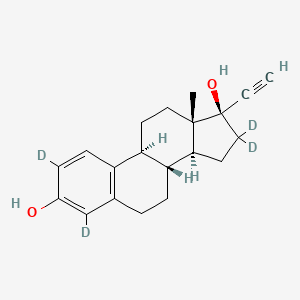

在放射性药物领域,N-(苯甲酰)哌嗪化合物被合成用于标记放射性核素 {svg_2}。这些标记化合物用于医学成像以跟踪生物过程,帮助诊断和治疗疾病。

药物化学

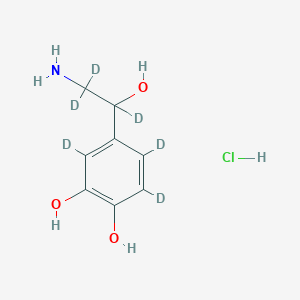

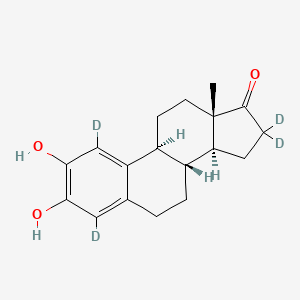

哌嗪骨架是药物化学中的一种特殊结构,通常存在于生物活性化合物中。N-(苯甲酰)哌嗪衍生物作为药物中的骨架,包括止痛药和其他药物 {svg_3}。它们的合成和修饰是开发新的治疗剂的关键。

材料科学

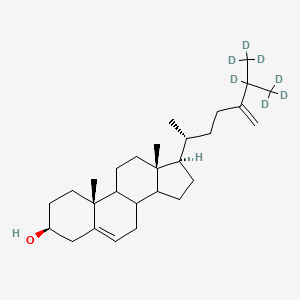

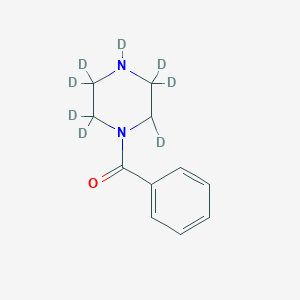

在材料科学中,哌嗪化合物被用作聚合反应的构建块 {svg_4}。N-(苯甲酰)哌嗪结构可以影响所得聚合物的机械和热性能,这对制造先进材料很重要。

有机合成中间体

N-(苯甲酰)哌嗪: 衍生物作为各种有机反应中的中间体 {svg_5}。它们在促进反应或作为合成复杂有机分子的起始原料方面的作用在合成化学中很重要。

配位设计

这些化合物也用作配体用于配位目的 {svg_6}。与金属形成稳定配合物的能力被用于催化和配合物的合成。

肽合成和修饰

哌嗪衍生物用于肽合成和修饰 {svg_7}。N-(苯甲酰)哌嗪部分可以掺入肽中,改变它们的性质以用于各种应用,包括药物设计。

抗菌活性研究

最近的研究集中在带有不同官能团的哌嗪分子的抗菌活性 {svg_8}。N-(苯甲酰)哌嗪结构与其他生物活性部分结合在一起,可以导致具有潜在抗菌特性的化合物。

属性

IUPAC Name |

(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNXBQRNMNVUMV-YQCSIQCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。